Biological Activity: Selective Inhibition of Plasmodium falciparum G6PD Over Human G6PD
2-Iodo-6-methoxypyrazine demonstrates a 5.5-fold selectivity for inhibiting Plasmodium falciparum glucose-6-phosphate dehydrogenase (G6PD) over the human ortholog. The compound exhibits an IC50 of 14.5 µM against P. falciparum G6PD [1], compared to an IC50 of 80 µM against human G6PD [1]. This selectivity profile is not observed in the 5-methoxy regioisomer, which instead shows affinity for opioid receptors [2], indicating that the 6-methoxy substitution pattern is crucial for targeting the parasitic enzyme.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.5 µM against P. falciparum G6PD; IC50 = 80 µM against human G6PD |
| Comparator Or Baseline | 5-methoxy regioisomer (CAS 942624-06-8): no reported activity against G6PD; instead targets opioid receptors |
| Quantified Difference | 5.5-fold selectivity for parasite over human enzyme; divergent biological profile from regioisomer |
| Conditions | Resazurin/diaphorase-coupled assay after 2 hours (P. falciparum) and 90 minutes (human) |
Why This Matters
This selectivity suggests potential for developing antimalarial agents with reduced host toxicity, a key differentiator for medicinal chemistry programs.
- [1] BindingDB. BDBM50396506 CHEMBL2170925. IC50 data for 2-Iodo-6-methoxypyrazine against P. falciparum and human G6PD. View Source
- [2] BOC Sciences. 2-Iodo-5-methoxypyrazine (CAS 942624-06-8). Description as reactant for opioid receptor ligands. View Source
